
Propan-2-olat;Ytterbium(3+)
Übersicht
Beschreibung
Propan-2-olate;ytterbium(3+), also known as Ytterbium(III) Isopropoxide, is a type of rare earth metal that has been the subject of numerous scientific studies. It has the molecular formula of C9H21O3Yb and a molecular weight of 350.31 g/mol . The compound is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular structure of Propan-2-olate;ytterbium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Yb+3] and the InChI notation: 1S/3C3H7O.Yb/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3 .Physical And Chemical Properties Analysis
Propan-2-olate;ytterbium(3+) is a type of rare earth metal. It is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered . The compound has a molecular weight of 350.31 g/mol .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft und Werkstofftechnik
In der Materialwissenschaft wird Propan-2-olat;Ytterbium(3+) verwendet, um fortschrittliche Materialien mit spezifischen Eigenschaften zu erzeugen. Es dient als Vorläufer für die Synthese von Ytterbium-dotierten Materialien, die aufgrund ihrer hervorragenden Lumineszenzeigenschaften entscheidend für die Entwicklung von Hochleistungslasern und optischen Fasern sind .
Biomedizinische Bildgebung
Die lumineszierenden Eigenschaften von Ytterbium(III)-Komplexen machen sie für den Einsatz als Nahinfrarot-Fluorophore in der Lebendzellbildgebung geeignet. Diese Komplexe können verwendet werden, um biologische Prozesse in Echtzeit zu verfolgen und abzubilden, wodurch wertvolle Einblicke in zelluläre Funktionen gewonnen und die Diagnose von Krankheiten unterstützt werden .
Pharmazeutika
Propan-2-olat;Ytterbium(3+) findet in der pharmazeutischen Industrie Anwendung als Reagenz bei der Synthese verschiedener Arzneimittel. Seine Rolle bei der Herstellung von Zwischenprodukten für Medikamente wie Ibuprofen unterstreicht seine Bedeutung bei der Herstellung weit verbreiteter Arzneimittel .
Festkörperlaser mit hoher Energie
Ytterbium-dotierte Materialien, die von Propan-2-olat;Ytterbium(3+) abgeleitet sind, sind Schlüsselkomponenten in diodengepumpten Festkörperlasern mit hoher Energie. Diese Laser finden Anwendungen von der industriellen Fertigung bis hin zu medizinischen Verfahren, bei denen präzise und leistungsstarke Laserstrahlen benötigt werden .
Nanotechnologie
In der Nanotechnologie wird diese Verbindung zur Herstellung von Ytterbium-basierten Nanopartikeln verwendet. Diese Nanopartikel haben potenzielle Anwendungen in der Elektronik, Photonik und als Kontrastmittel in der Magnetresonanztomographie (MRT), wodurch die Qualität der Bildgebung verbessert wird .
Chemische Gasphasenabscheidung (CVD)
Propan-2-olat;Ytterbium(3+) wird in chemischen Gasphasenabscheidungsprozessen verwendet, um dünne Schichten aus Ytterbiumoxid zu erzeugen. Diese dünnen Schichten sind essentiell für die Herstellung von Halbleitern und Schutzschichten in verschiedenen elektronischen Geräten .
Erneuerbare Energien
Die Rolle der Verbindung bei der Synthese von Materialien für Technologien im Bereich der erneuerbaren Energien ist ein aufstrebendes Feld. Ytterbium-dotierte Keramiken können beispielsweise in Solarzellen verwendet werden, um die Effizienz und Leistung zu verbessern .
Wirkmechanismus
Target of Action
Propan-2-olate;ytterbium(3+) is a complex compound that involves the interaction of ytterbium(III) with propan-2-olate Similar compounds like titanium(iv) isopropoxide interact with propan-2-olate anions .
Mode of Action
It is known that similar compounds function through coordination chemistry, where the metal ion (in this case, ytterbium(iii)) interacts with the propan-2-olate anions . This interaction could potentially lead to various chemical reactions, depending on the specific conditions and presence of other reactants .
Biochemical Pathways
Related compounds like propan-2-ol have been shown to interact with various biochemical pathways, such as increasing biofilm formation in certain bacteria . It’s also used in transfer hydrogenation of N-heteroarenes .
Pharmacokinetics
The solubility of the compound in inert gas is noted, which could potentially impact its bioavailability .
Result of Action
Related compounds have been shown to have various effects, such as the formation of alkoxides and alkoxide-terminated sulfides .
Action Environment
The action of Propan-2-olate;ytterbium(3+) can be influenced by various environmental factors. For instance, the compound’s solubility in inert gas suggests that the presence and type of gas could impact its action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
It is known that Propan-2-olate;ytterbium(3+) is soluble and should be kept in an inert gas
Cellular Effects
It is known that Ytterbium(III) complexes have been used as near-infrared fluorophores for living cell imaging
Molecular Mechanism
A study on a related compound, propan-2-ol, suggests that it undergoes an outer sphere hydrogenation mechanism and hydride transfer from propan-2-olate to the Mn center with regeneration of the catalyst as the rate-determining step
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Propan-2-olate;ytterbium(3+) can be achieved through a simple reaction between propan-2-ol and ytterbium(III) chloride.", "Starting Materials": [ "Propan-2-ol", "Ytterbium(III) chloride" ], "Reaction": [ "Add ytterbium(III) chloride to propan-2-ol in a 1:1 molar ratio.", "Stir the mixture at room temperature for several hours.", "Filter the resulting solution to remove any unreacted solids.", "Evaporate the solvent under reduced pressure to obtain Propan-2-olate;ytterbium(3+) as a white solid." ] } | |
| 6742-69-4 | |
Molekularformel |
C9H24O3Yb |
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
propan-2-ol;ytterbium |
InChI |
InChI=1S/3C3H8O.Yb/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI-Schlüssel |
IVGMSSQGEVYWID-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Yb+3] |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.[Yb] |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

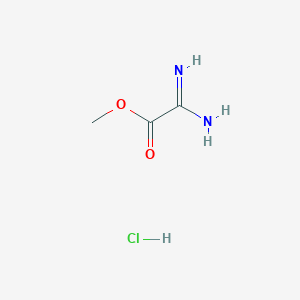
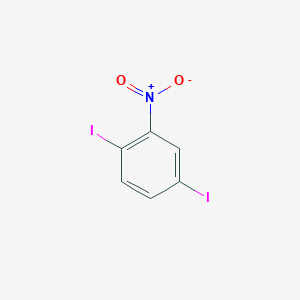
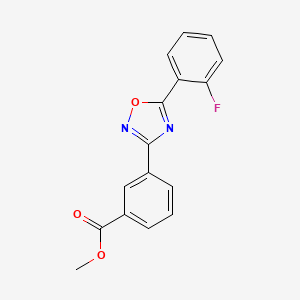

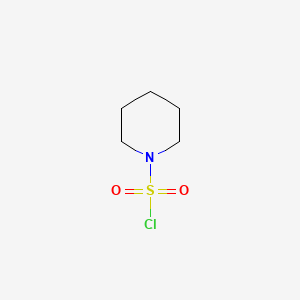
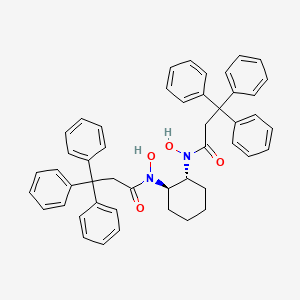
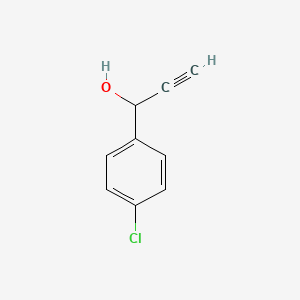
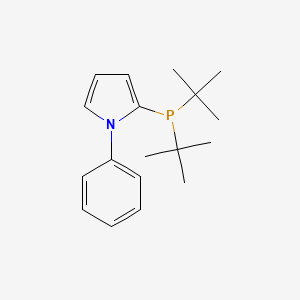
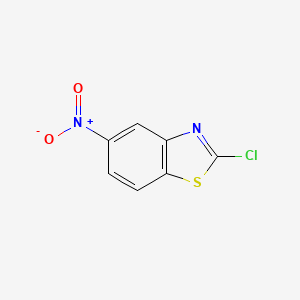
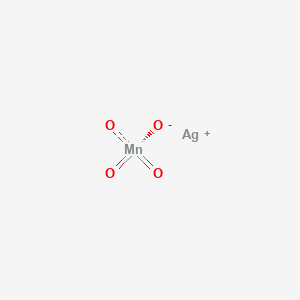
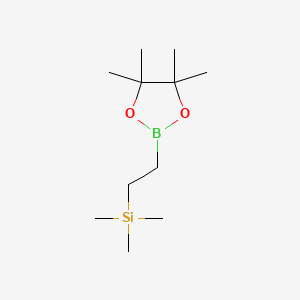
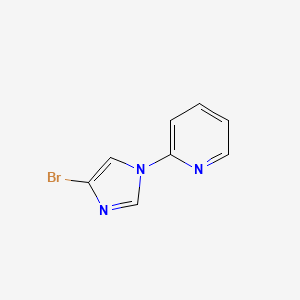
![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)
